Cas no 1805148-14-4 (2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid)

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
-
- インチ: 1S/C7H5BrN2O5/c8-3-1-4(10(14)15)5(9-2-3)6(11)7(12)13/h1-2,6,11H,(H,12,13)
- InChIKey: INGBDYDDQOGDBX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 116
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2007540-0.5g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 0.5g |
$1124.0 | 2023-05-23 | ||
Enamine | EN300-2007540-1.0g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-2007540-5.0g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-2007540-0.1g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 0.1g |
$1031.0 | 2023-05-23 | ||
Enamine | EN300-2007540-2.5g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 2.5g |
$2295.0 | 2023-05-23 | ||
Enamine | EN300-2007540-0.25g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 0.25g |
$1078.0 | 2023-05-23 | ||
Enamine | EN300-2007540-0.05g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 0.05g |
$983.0 | 2023-05-23 | ||
Enamine | EN300-2007540-10.0g |
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 10g |
$5037.0 | 2023-05-23 | ||
Alichem | A029011521-250mg |
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029011521-1g |
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid |
1805148-14-4 | 95% | 1g |
$2,750.25 | 2022-04-01 |
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid 関連文献
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acidに関する追加情報
Introduction to 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic Acid (CAS No. 1805148-14-4)
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid, identified by its CAS number 1805148-14-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a pyridine core substituted with both bromo and nitro functional groups, as well as a hydroxyacetic acid moiety, make it a versatile scaffold for further chemical modifications and biological investigations.
The compound's unique structural configuration suggests a range of possible interactions with biological targets, making it a valuable candidate for exploring novel therapeutic strategies. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in addressing complex diseases. The pyridine ring is a common pharmacophore in many drugs, known for its ability to interact with biological receptors and enzymes. The introduction of substituents like bromo and nitro groups can modulate the electronic properties of the ring, influencing its binding affinity and selectivity.
In the context of contemporary research, 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid has been studied for its potential role in various pharmacological applications. For instance, its structural motif is reminiscent of compounds that have shown efficacy in inhibiting kinases and other enzymes involved in cancer progression. The bromo and nitro substituents are particularly noteworthy, as they can serve as points for further derivatization, allowing chemists to fine-tune the compound's properties for specific biological targets.
The hydroxyacetic acid moiety adds another layer of complexity to this compound, providing a site for hydrogen bonding interactions with biological molecules. This feature is particularly relevant in designing molecules that require precise spatial orientation within a target protein or enzyme. The combination of these structural elements makes 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid a promising candidate for further exploration in drug discovery.
Recent studies have also explored the synthetic pathways for obtaining this compound efficiently. The synthesis of heterocyclic compounds often presents challenges due to the need for multiple functional group manipulations while maintaining regioselectivity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid with high precision. These developments are crucial for enabling researchers to access novel derivatives and explore their biological potential.
The compound's potential applications extend beyond oncology. Its structural features suggest that it might also be useful in other therapeutic areas, such as inflammation and neurodegenerative diseases. The ability to modify the pyridine core and the attached functional groups allows for the creation of libraries of compounds that can be screened for activity against various disease targets. This flexibility is a key advantage in drug discovery programs aimed at identifying new treatments.
In conclusion, 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid (CAS No. 1805148-14-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a pyridine ring substituted with bromo and nitro groups, as well as a hydroxyacetic acid moiety, make it an attractive scaffold for further chemical and biological investigations. The ongoing research into this compound and its derivatives underscores its importance in the development of new therapeutic agents.
1805148-14-4 (2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid) 関連製品
- 52898-49-4(N,4-Dimethoxy-N-methylbenzamide)
- 1644088-97-0(Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)
- 1355177-21-7((6-Azepan-1-yl-2-methyl-pyridin-3-ylmethyl)-methyl-amine)
- 704-46-1(2-(Trifluoromethyl)phenylacetylene)
- 2228235-47-8(2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid)
- 1361524-10-8(2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)
- 184033-42-9(4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)
- 2229542-36-1(tert-butyl N-{1-(1-hydroxyethyl)cyclopropylmethyl}-N-(propan-2-yl)carbamate)
- 2227701-60-0(tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate)
- 536974-83-1(Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester)




